

# YLL545: A Technical Guide to its Anti-Angiogenic Mechanism of Action

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## Compound of Interest

Compound Name: YLL545

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This technical guide provides an in-depth analysis of the mechanism of action of **YLL545**, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in the context of angiogenesis. The following sections detail the core signaling pathways affected by **YLL545**, present quantitative data from key experimental findings, and outline the methodologies used in these pivotal studies.

## Core Mechanism of Action: Inhibition of VEGFR2 Signaling

**YLL545** exerts its anti-angiogenic effects primarily by targeting VEGFR2, a key receptor tyrosine kinase in the angiogenesis signaling cascade. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. **YLL545** acts as a potent inhibitor of this process.<sup>[1][2][3][4]</sup>

The primary mechanism involves the inhibition of VEGF-induced phosphorylation of VEGFR2.<sup>[1][3][4]</sup> This blockade prevents the activation of critical downstream signaling pathways, including the STAT3 and ERK1/2 pathways.<sup>[1][3][4]</sup> The inhibition of these pathways ultimately leads to a reduction in the key cellular processes that drive the formation of new blood vessels.

## Quantitative Data Summary

The anti-angiogenic and anti-tumor efficacy of **YLL545** has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below for clear comparison.

## In Vitro Efficacy of YLL545

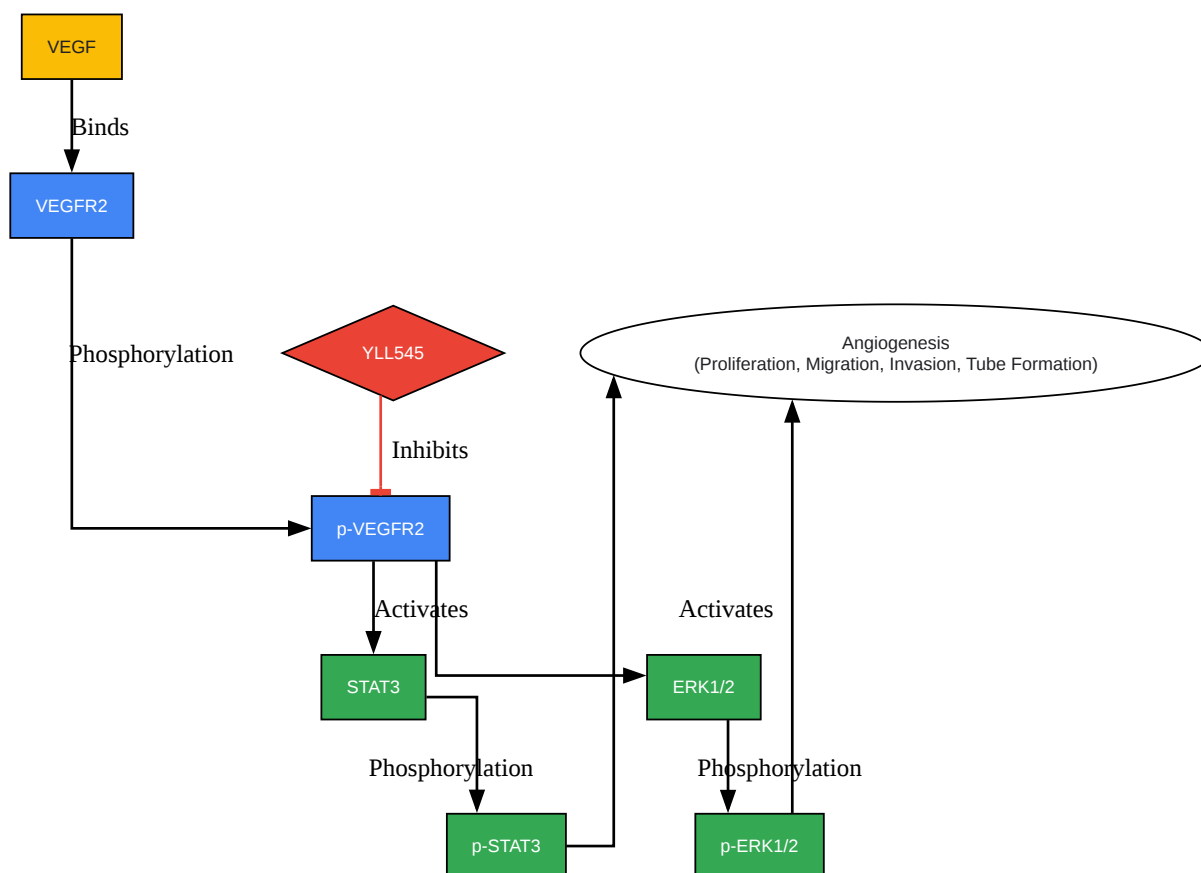
Experimental Assay	Cell Line	Parameter Measured	YLL545 Concentration	Result	Reference
CCK-8 Proliferation Assay	HUVEC	Cell Proliferation	IC50	5.884 $\mu$ M	<a href="#">[1]</a>
EdU Incorporation Assay	HUVEC	Proliferating Cells	2.5 $\mu$ M	Decreased percentage of proliferating cells	<a href="#">[1]</a>
Wound Healing Assay	HUVEC	Cell Migration	2.5 $\mu$ M	Significant inhibition of cell migration	<a href="#">[1]</a>
Transwell Invasion Assay	HUVEC	Cell Invasion	2.5 $\mu$ M	Significant inhibition of cell invasion	<a href="#">[1]</a>
Tube Formation Assay	HUVEC	Tube Formation	2.5 $\mu$ M	Significant inhibition of tube formation	<a href="#">[1]</a>
CCK-8 Proliferation Assay	MDA-MB-231	Cell Proliferation	IC50	Not specified	<a href="#">[1]</a>
EdU Incorporation Assay	MDA-MB-231	Proliferating Cells	2.5 $\mu$ M	Increased G1/S cell cycle arrest	<a href="#">[1]</a>

## In Vivo Efficacy of YLL545

Experimental Model	Parameter Measured	YLL545 Dosage	Result	Reference
Zebrafish Embryonic Angiogenesis Assay	Intersomitic vessel (ISV) formation	Not specified	Inhibition of angiogenesis	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Matrigel Plug Assay in Mice	Angiogenic Response	80 mg/kg	Inhibition of new blood vessel formation	<a href="#">[1]</a>
MDA-MB-231 Xenograft in BALB/c Nude Mice	Tumor Growth	50 mg/kg/d	~50% inhibition of tumor growth	<a href="#">[1]</a> <a href="#">[5]</a>
MDA-MB-231 Xenograft in BALB/c Nude Mice	Microvessel Density (MVD)	50 mg/kg/d	Decreased tumor MVD	<a href="#">[5]</a>
MDA-MB-231 Xenograft in BALB/c Nude Mice	Apoptosis (TUNEL staining)	50 mg/kg/d	Increased number of apoptotic cells	<a href="#">[1]</a> <a href="#">[5]</a>

## Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by **YLL545**.



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Caption: **YLL545** inhibits VEGF-induced VEGFR2 phosphorylation and downstream signaling.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Cell Proliferation Assay (CCK-8)

- Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates.
- After attachment, cells were treated with various concentrations of **YLL545**.
- Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
- The absorbance at 450 nm was measured to determine the number of viable cells.
- The half-maximal inhibitory concentration (IC50) was calculated.[\[1\]](#)

## Wound Healing Assay

- HUVECs were grown to confluence in 6-well plates.
- A sterile pipette tip was used to create a "wound" in the cell monolayer.
- The cells were then treated with **YLL545** (2.5  $\mu$ M) or a vehicle control.
- Images of the wound were captured at 0 and 24 hours.
- The rate of cell migration was quantified by measuring the change in the wound area.[\[1\]](#)

## Transwell Invasion Assay

- The upper chambers of Transwell inserts were coated with Matrigel.
- HUVECs, pre-treated with **YLL545** (2.5  $\mu$ M), were seeded into the upper chambers in serum-free medium.
- The lower chambers were filled with a medium containing VEGF as a chemoattractant.
- After incubation, non-invading cells on the upper surface of the membrane were removed.
- Invading cells on the lower surface were fixed, stained, and counted under a microscope.[\[1\]](#)

## Tube Formation Assay

- 96-well plates were coated with Matrigel.

- HUVECs were seeded onto the Matrigel-coated plates.
- The cells were treated with **YLL545** (2.5  $\mu$ M) or a vehicle control.
- After incubation, the formation of capillary-like structures (tubes) was observed and photographed using a microscope.
- The degree of tube formation was quantified by measuring the total tube length or the number of branch points.[\[1\]](#)

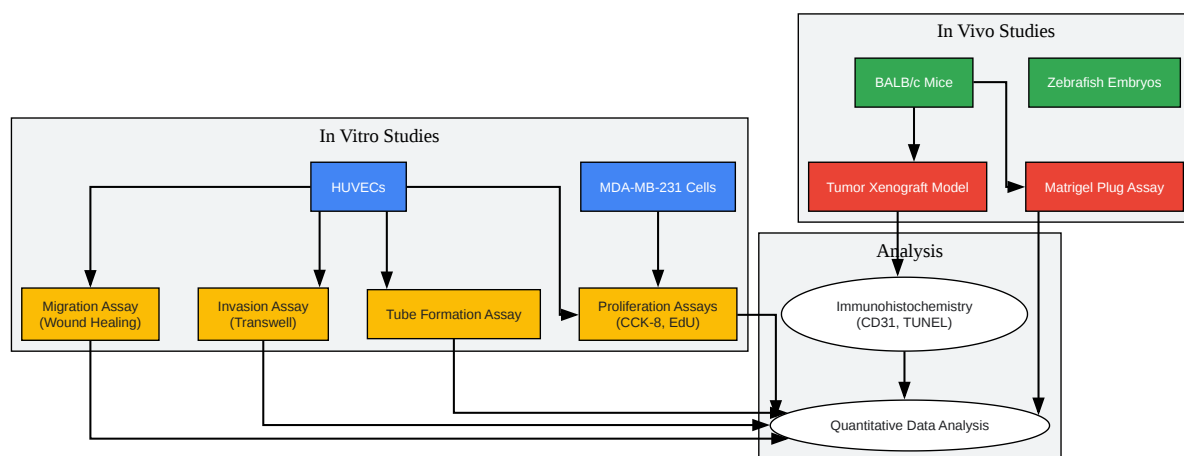
## In Vivo Matrigel Plug Assay

- BALB/c mice were subcutaneously injected with a mixture of growth factor-reduced Matrigel and either **YLL545** (80 mg/kg), sorafenib (80 mg/kg as a positive control), or a vehicle control.
- After 10 days, the Matrigel plugs were harvested and photographed.
- The extent of angiogenesis was assessed by measuring the hemoglobin content within the plugs, which is indicative of red blood cell infiltration into newly formed vessels.[\[1\]](#)

## Tumor Xenograft Model

- MDA-MB-231 human breast cancer cells were injected into the fat pads of nude mice.
- Once tumors reached a palpable size, the mice were treated daily with **YLL545** (50 mg/kg) or a vehicle control via oral gavage.
- Tumor volume was measured regularly.
- At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of microvessel density (CD31 staining) and apoptosis (TUNEL staining).[\[1\]](#)[\[5\]](#)

## Experimental Workflow Diagram



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